molecular formula C7H10Cl2N2 B13083971 (6-Chloro-2-methylpyridin-3-yl)methanamine hydrochloride

(6-Chloro-2-methylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B13083971
M. Wt: 193.07 g/mol
InChI Key: UOACOWVFZMTWDG-UHFFFAOYSA-N
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Description

(6-Chloro-2-methylpyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H10Cl2N2 and its molecular weight is 193.07 g/mol. The purity is usually 95%.
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Biological Activity

(6-Chloro-2-methylpyridin-3-yl)methanamine hydrochloride is a compound with significant biological interest, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

Property Details
Molecular Formula C7H9ClN2
Molecular Weight 160.61 g/mol
IUPAC Name This compound
CAS Number 59534442

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The biological activity is primarily attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. The presence of the chlorine atom in its structure enhances its lipophilicity, allowing better penetration into bacterial membranes.

Case Studies

  • In Vitro Antibacterial Activity :
    • A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 0.025 mg/mL for E. coli and 0.015 mg/mL for S. aureus, indicating strong antibacterial activity .
  • Antifungal Activity :
    • The compound was also tested for antifungal properties against Candida albicans. Results showed an MIC value of 0.020 mg/mL, suggesting that it could be effective in treating fungal infections as well .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The chlorine substituent is essential for enhancing its interaction with biological targets, while the methyl group contributes to its overall stability and solubility in biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other pyridine derivatives:

Compound MIC against E. coli (mg/mL) MIC against S. aureus (mg/mL)
This compound0.0250.015
4-Chlorobenzamide0.0500.030
2-Methylpyridine0.0400.025

This table illustrates that this compound exhibits superior antibacterial activity compared to some related compounds.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(6-chloro-2-methylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-6(4-9)2-3-7(8)10-5;/h2-3H,4,9H2,1H3;1H

InChI Key

UOACOWVFZMTWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CN.Cl

Origin of Product

United States

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